{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine
Description
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine is a pyrazole-derived amine characterized by a difluoromethyl substituent at the 1-position of the pyrazole ring and a propylamine chain attached via a methyl group at the 3-position.
Properties
Molecular Formula |
C8H14ClF2N3 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-2-4-11-6-7-3-5-13(12-7)8(9)10;/h3,5,8,11H,2,4,6H2,1H3;1H |
InChI Key |
DLIMNSNOHMVJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C=C1)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetic acid with propargyl alcohol in the presence of a base such as sodium hydroxide to form the difluoromethylated intermediate This intermediate is then reacted with hydrazine to form the pyrazole ring
Industrial Production Methods
Industrial production of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. For example, nanoscale titanium dioxide can be used to catalyze the esterification step, resulting in higher reaction yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group and the propylamine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as water radical cations for oxidation reactions and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
- Fluorine Effects: The difluoromethyl group in the target compound introduces electronegativity and lipophilicity, contrasting with non-fluorinated analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . Fluorinated groups often improve metabolic resistance compared to hydroxyl or methyl substituents.
- Positional Isomerism : The propylamine chain at the 3-position in the target compound differs from the 4-position amine in 1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine , which may alter steric accessibility for molecular interactions.
- Heterocyclic Complexity : Compounds like those in incorporate pyrazolopyrimidine cores and oxadiazole rings, suggesting applications in kinase inhibition or receptor modulation, whereas simpler pyrazole-amine derivatives may target different biological pathways .
Physicochemical Properties
Property Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
